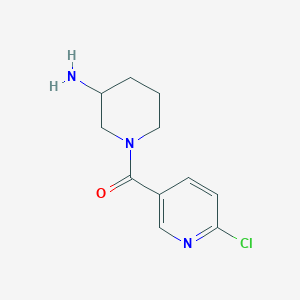
(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone
Descripción general
Descripción
3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone (3ACPM) is a synthetic molecule derived from the piperidine and pyridine families. It is a cyclic amine compound that has been studied extensively for its potential applications in scientific research. 3ACPM is a versatile compound that has been used in a variety of experiments, ranging from medicinal chemistry to organic synthesis. It has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research on related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has focused on their synthesis and characterization, including crystal and molecular structure analysis. These studies are crucial for understanding the compound's physical and chemical properties, which can be essential for drug design and material science applications (Lakshminarayana et al., 2009).
Antimicrobial Activity
Another significant area of research involves the synthesis and evaluation of pyridine derivatives for antimicrobial activity. For example, novel pyridine derivatives have been synthesized and tested for their activity against various bacterial and fungal strains. These studies highlight the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation
Compounds related to "(3-Aminopiperidin-1-yl)(6-chloropyridin-3-yl)methanone" have also been evaluated for their pharmacological properties. For instance, derivatives have been identified as selective antagonists for specific receptors, showing potential as therapeutic agents for treating pain and other conditions (Tsuno et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of these compounds, including their crystal structures and molecular interactions, form a critical basis for understanding their functions and potential applications. This research often involves detailed spectroscopic characterization and computational modeling to elucidate the compounds' properties (Revathi et al., 2015).
Anticancer and Antimicrobial Agents
Some derivatives have been synthesized and assessed for their anticancer and antimicrobial efficacy, showing promise as leads for the development of new therapeutic agents. These studies encompass a range of activities, including molecular docking and biological evaluations, to identify compounds with high activity and specificity (Rusnac et al., 2020).
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-4-3-8(6-14-10)11(16)15-5-1-2-9(13)7-15/h3-4,6,9H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWAPSOHEDDKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




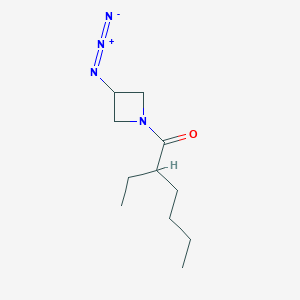

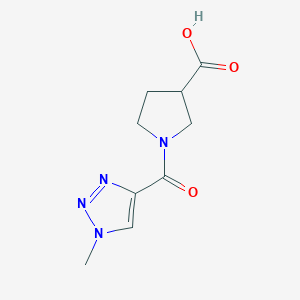
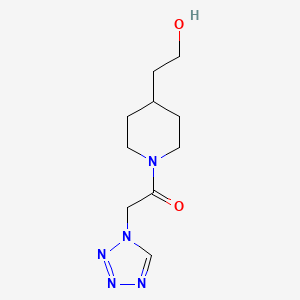
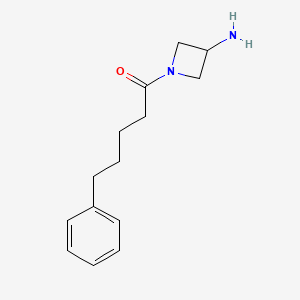

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)


![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1476236.png)